molecular formula C27H21N3O5 B1201807 K-252a, Nocardiopsis sp.

K-252a, Nocardiopsis sp.

Cat. No. B1201807
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-IYYJOCMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K 252a is an indolocarbazole-based alkaloid and staurosporine analog isolated from Nocardiopsis and Actinomadura species, with kinase inhibiting activity. K252a inhibits a wide variety of enzymes, including, but not limited to, protein kinase A (PKA), C (PKC) and G (PKG), calcium (Ca2+)/calmodulin-dependent kinase type II (CaMKII), phosphorylase kinase (PhK), tropomyosin receptor kinase (Trk;  neurotrophic tyrosine receptor kinase;  NTRK), myosin light-chain kinase (MLCK;  MYLK), mixed-lineage protein kinase 3 (MLK3), receptor-type tyrosine-protein kinase FLT3 (CD135;  fms-like tyrosine kinase 3;  fetal liver kinase-2;  FLK2) and actin-regulating kinase PRK1 (PAK1). Inhibition of these kinases prevents the activation of signaling pathways in which these kinases play a key role.

Scientific Research Applications

Bioactive Compound Production

Nocardiopsis species are known for producing a wide range of bioactive compounds. These include antimicrobial agents, anticancer substances, tumor inducers, immunomodulators, and various other pharmacologically significant compounds. K-252a, derived from Nocardiopsis, is highlighted for its potential in treating cancers and neurodegenerative disorders. The species are adept in synthesizing polyketides, peptides, and other compounds with profound biomedical applications (Bennur et al., 2016).

Antibacterial Effects

Specific strains of Nocardiopsis, like Nocardiopsis sp. GRG1, have demonstrated strong antibacterial activities, especially against multi-drug resistant strains. These properties are significant in the context of urinary tract infections and other diseases caused by resistant pathogens (Rajivgandhi et al., 2016).

Enzyme Production and Ecological Roles

Nocardiopsis species are known for their production of novel extracellular enzymes such as amylases, chitinases, cellulases, and proteases. Their ecological versatility allows them to thrive in various environments, contributing significantly to organic compound recycling. This adaptability is supported by their genomic features, enabling them to survive under diverse conditions (Bennur et al., 2015).

Biosynthesis of K-252a and Its Analogs

Studies on the gene cluster responsible for the biosynthesis of K-252a and its analogs have provided insights into their molecular structure and functional characterization. This knowledge is crucial for exploring combinatorial biosynthesis for therapeutic applications (Chiu et al., 2009).

Novel Species Identification

Research has led to the identification of several novel Nocardiopsis species from different environments, contributing to a better understanding of their diversity and potential applications. These include species isolated from saline soils, desert environments, and marine ecosystems (Li et al., 2006).

properties

Product Name

K-252a, Nocardiopsis sp.

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m0/s1

InChI Key

KOZFSFOOLUUIGY-IYYJOCMQSA-N

Isomeric SMILES

C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Pictograms

Irritant

synonyms

3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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